N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide
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Overview
Description
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups
Mechanism of Action
Target of Action
The compound has shown promising antimicrobial activity against bacterial and fungal strains . Therefore, it is likely that the compound interacts with key proteins or enzymes in these microorganisms, disrupting their normal function.
Mode of Action
The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that the compound may be able to penetrate the cell membranes of these microorganisms, thereby exerting its antimicrobial effect.
Result of Action
The compound has shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, and particularly enterococcus faecium biofilm-associated infections . This suggests that the compound may have a significant impact on the growth and survival of these microorganisms at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the sulfonyl intermediate: This involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate ethylamine derivative under basic conditions to form the sulfonyl ethyl intermediate.
Coupling with dichlorobenzenecarboxylic acid: The sulfonyl ethyl intermediate is then reacted with 2,4-dichlorobenzenecarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonyl group can be oxidized or reduced, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding hydroxy derivative.
Scientific Research Applications
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide has several applications in scientific research:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound shares the sulfonyl and bromophenyl groups but differs in its overall structure and applications.
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one: Another related compound with similar functional groups but distinct chemical properties and uses.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3S/c16-10-1-4-12(5-2-10)23(21,22)8-7-19-15(20)13-6-3-11(17)9-14(13)18/h1-6,9H,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVXNQVXBSPKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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